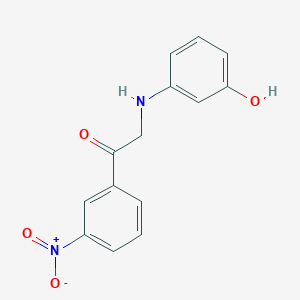
2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone is an organic compound characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone typically involves the following steps:
Amination: The nitro compound is then subjected to reduction to form the corresponding amine, which can be achieved using reducing agents like iron powder in acidic conditions.
Condensation: The final step involves the condensation of the amine with 3-hydroxybenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, which can further undergo various transformations.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
This compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of both hydroxyl and nitro groups can influence its interaction with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. The structural features may allow for interactions with various biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.
Mecanismo De Acción
The mechanism of action of 2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group can form hydrogen bonds, while the nitro group can participate in redox reactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-Hydroxyphenyl)amino)-1-(4-nitrophenyl)ethanone
- 2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone
- 2-((3-Hydroxyphenyl)amino)-1-(2-nitrophenyl)ethanone
Uniqueness
The specific positioning of the hydroxyl and nitro groups in 2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone can influence its reactivity and interactions compared to similar compounds. This unique arrangement can lead to different chemical and biological properties, making it a compound of interest for various applications.
Propiedades
Fórmula molecular |
C14H12N2O4 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
2-(3-hydroxyanilino)-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C14H12N2O4/c17-13-6-2-4-11(8-13)15-9-14(18)10-3-1-5-12(7-10)16(19)20/h1-8,15,17H,9H2 |
Clave InChI |
AFEYRAHZAGDHDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CNC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


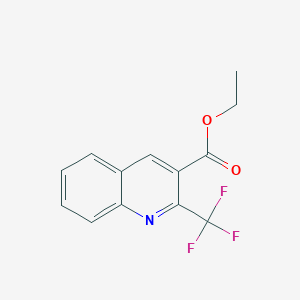
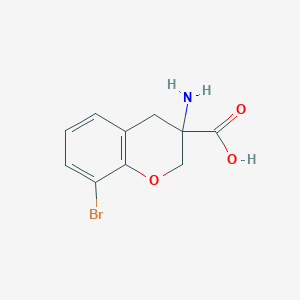
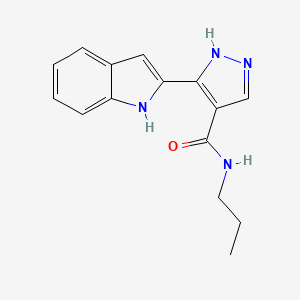
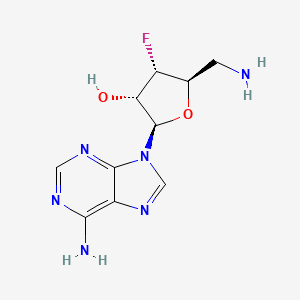
![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)


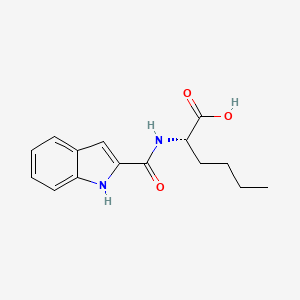
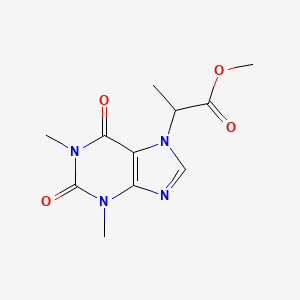
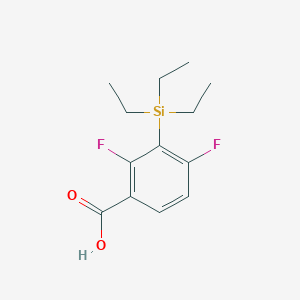
![tert-Butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate](/img/structure/B11851672.png)
![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11851681.png)
![4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine](/img/structure/B11851687.png)
![7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole](/img/structure/B11851688.png)
